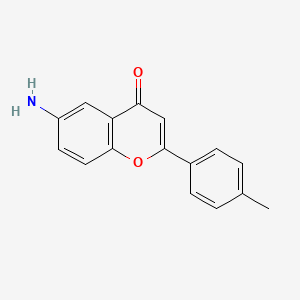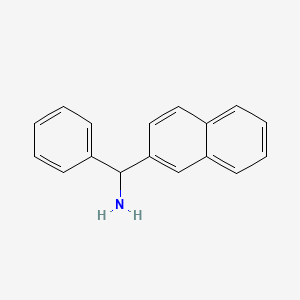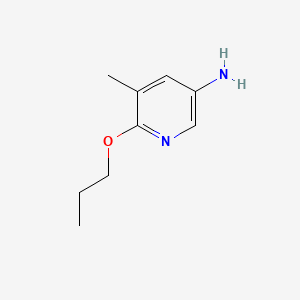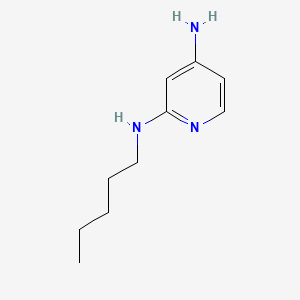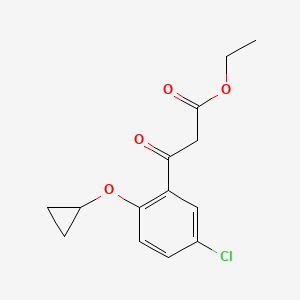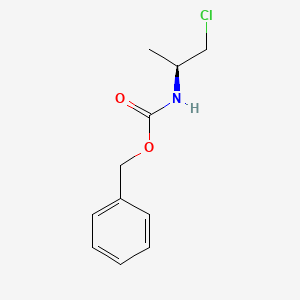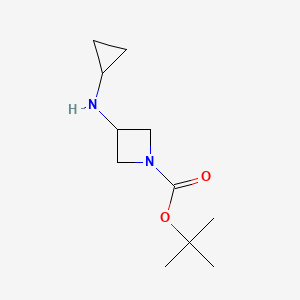
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1342433-96-8 . It has a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl 3- (cyclopropylamino)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Results
Material Science
Results
Chemical Synthesis
Results
Chromatography
Results
Analytical Science
Results
Other Fields
Results
Pharmacology
Methods of Application
Results: The synthesized JAK3 inhibitors show promising results in preclinical models, with potential applications in treating inflammatory disorders, autoimmune diseases, and certain cancers .
Antiviral Research
Methods of Application
Results: The new class of HCV protease inhibitors demonstrates increased efficacy in inhibiting the replication of HCV genotype 1 in vitro .
Antibacterial Development
Methods of Application
Results: Modified aminoglycosides exhibit improved antibacterial properties against a range of bacterial strains, as shown by in vitro assays .
Cardiovascular Therapeutics
Methods of Application
Results: These derivatives show potential in the secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction, thrombotic stroke, or peripheral arterial disease .
Oncology
Methods of Application
Results: These PI3K modulators have shown efficacy in preclinical cancer models, offering a new approach to cancer treatment .
Environmental Science
Methods of Application
Results: The findings contribute to the ecological risk assessment of chemicals, aiding in the design of environmentally safer compounds .
Neuropharmacology
Methods of Application
Results: The SSRIs featuring this compound demonstrate improved efficacy and reduced side effects in clinical trials, with significant improvements in patient-reported outcomes .
Agrochemistry
Methods of Application
Results: Field trials show that these new pesticides are effective at lower concentrations, with minimal effects on beneficial insects and no detectable soil residue after a certain period .
Veterinary Medicine
Methods of Application
Results: Clinical trials in animals indicate that drugs derived from this compound are well-tolerated and lead to faster recovery times compared to existing treatments .
Cosmeceuticals
Methods of Application
Results: Consumer trials report improvements in skin texture and a reduction in the appearance of fine lines and wrinkles after using products containing this azetidine derivative .
Nanotechnology
Methods of Application
Results: In vitro and in vivo studies show that nanoparticles functionalized with this compound achieve targeted drug delivery with higher efficiency and lower toxicity .
Green Chemistry
Methods of Application
Results: The synthesized materials exhibit good performance while demonstrating enhanced biodegradability in environmental tests .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISGVCRMIUTMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734558 |
Source


|
| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
CAS RN |
1342433-96-8 |
Source


|
| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

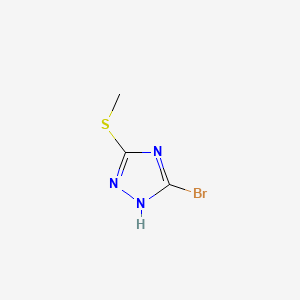
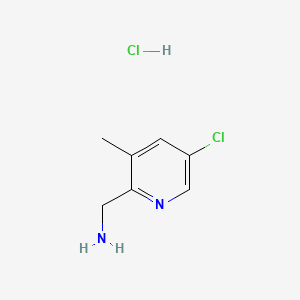
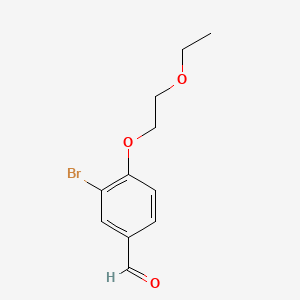
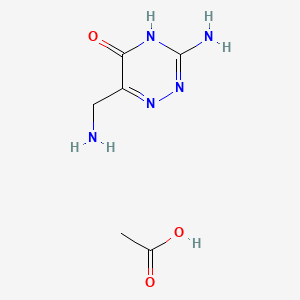
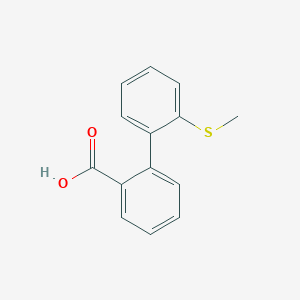
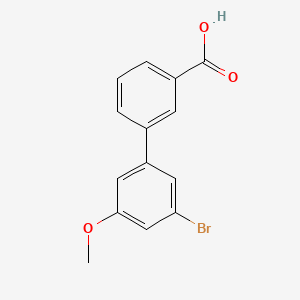
![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)
